molecular formula C8H6N2O2S B586463 S-(4-Cyano-1-oxo-1lambda~5~-pyridin-2-yl) ethanethioate CAS No. 1186127-88-7

S-(4-Cyano-1-oxo-1lambda~5~-pyridin-2-yl) ethanethioate

Cat. No. B586463
M. Wt: 194.208
InChI Key: BFVDKYNUOROCHR-UHFFFAOYSA-N
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Description

S-(4-Cyano-1-oxo-1λ~5~-pyridin-2-yl)ethanethioate, commonly known as S-CNPE, is a synthetic compound that has been studied in a variety of scientific research applications. It is used as a reagent in organic synthesis and has been studied for its mechanism of action and biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of pyridine derivatives, including those structurally similar to S-(4-Cyano-1-oxo-1lambda5-pyridin-2-yl) ethanethioate, has been extensively explored due to their significant biological and chemical applications. These compounds serve as key intermediates in the synthesis of complex molecules with diverse pharmacological activities. For instance, Ghosh et al. (2015) reviewed the synthetic strategies and pharmacology of 2-oxo-3-cyanopyridine derivatives, highlighting their importance due to promising biological activities and their role as reactive chemical intermediates in various organic syntheses (Ghosh et al., 2015).

Biological and Medicinal Applications

Pyridine derivatives exhibit a wide range of biological activities, which makes them of great interest in medicinal chemistry. Altaf et al. (2015) summarized the medicinal uses of numerous pyridine derivatives, noting their significant role in modern medicinal applications due to their diverse biological activities (Altaf et al., 2015). Similarly, Abu-Taweel et al. (2022) discussed the medicinal importance and chemosensing applications of pyridine derivatives, emphasizing their potential in detecting various species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).

Catalysis and Organic Synthesis

The role of pyridine and its derivatives in catalysis and organic synthesis is another area of significant interest. Vidal et al. (2012) highlighted the use of ionic liquid-modified materials, including pyridinium-based ionic liquids, in solid-phase extraction and separation techniques, underlining their versatility and efficacy in enhancing catalytic processes (Vidal et al., 2012).

properties

IUPAC Name

S-(4-cyano-1-oxidopyridin-1-ium-2-yl) ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c1-6(11)13-8-4-7(5-9)2-3-10(8)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVDKYNUOROCHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1=[N+](C=CC(=C1)C#N)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747718
Record name S-(4-Cyano-1-oxo-1lambda~5~-pyridin-2-yl) ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester

CAS RN

1186127-88-7
Record name S-(4-Cyano-1-oxo-1lambda~5~-pyridin-2-yl) ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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